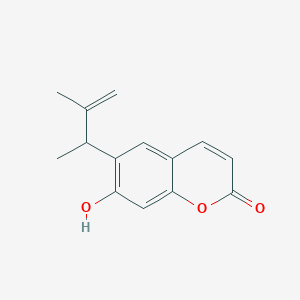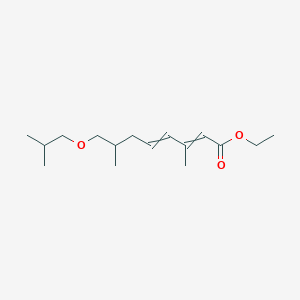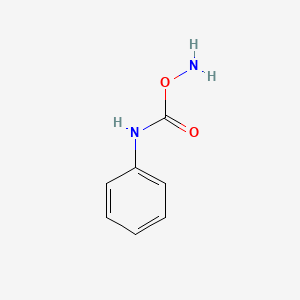
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Métodos De Preparación
The synthesis of phosphonic acid, (cyanodiazomethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanodiazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanodiazomethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Aplicaciones Científicas De Investigación
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of phosphonic acid, (cyanodiazomethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation reactions, which are crucial for regulating various biological processes .
Comparación Con Compuestos Similares
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is unique compared to other similar compounds due to its cyanodiazomethyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Diethyl phosphite: A simpler phosphonate ester used in organic synthesis and as a reagent for the preparation of other organophosphorus compounds.
Diethyl ethylphosphonate: Another phosphonate ester with applications in the synthesis of flame retardants and plasticizers
Bisphosphonates: A class of compounds used in the treatment of osteoporosis and other bone-related diseases.
This compound stands out due to its unique functional group, which allows for a broader range of chemical reactions and applications.
Propiedades
Número CAS |
59463-50-2 |
|---|---|
Fórmula molecular |
C6H10N3O3P |
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
2-diazo-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C6H10N3O3P/c1-3-11-13(10,12-4-2)6(5-7)9-8/h3-4H2,1-2H3 |
Clave InChI |
QXRLYFXXLHMCSE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=[N+]=[N-])C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


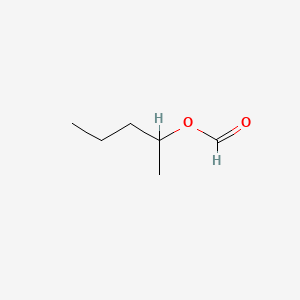
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)
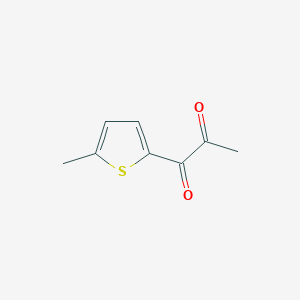
methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

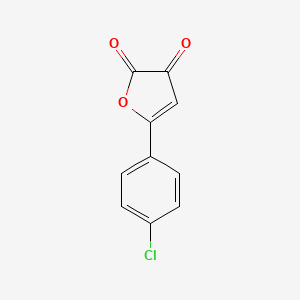
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
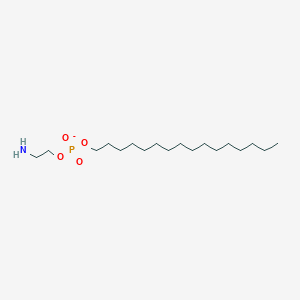
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
